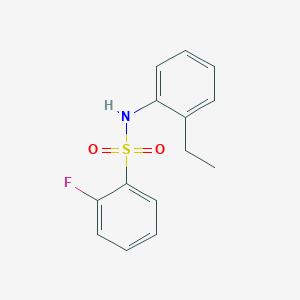

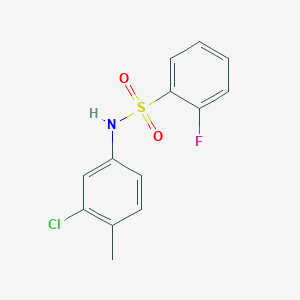

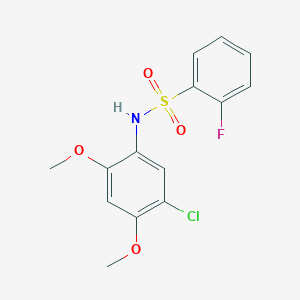

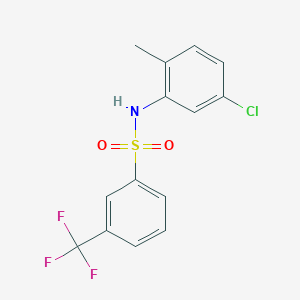

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

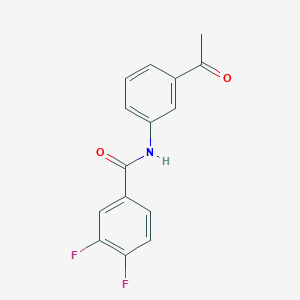

Beschreibung

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been studied extensively as a potential therapy for cystic fibrosis, as well as other diseases that involve abnormal ion transport.

Wirkmechanismus

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is thought to act by binding to a specific site on the N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide protein, known as the “inh” site. This site is located in the cytoplasmic domain of the protein, and is thought to be involved in regulating the opening and closing of the chloride channel. By binding to this site, N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 prevents the channel from opening, thereby inhibiting chloride transport.

Biochemical and Physiological Effects:

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to inhibiting N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide-mediated chloride transport, the compound has been shown to reduce the activity of other ion channels, including the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has several advantages as a tool for studying N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide function and disease. The compound is highly specific for N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide, and does not affect other ion channels or transporters. N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is also relatively easy to use, and can be dissolved in a variety of solvents for in vitro and in vivo experiments. However, there are also some limitations to the use of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172. The compound has relatively low potency compared to other N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide modulators, and can be toxic at high concentrations. In addition, N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 does not correct the underlying genetic defect in cystic fibrosis, and may not be effective in all patients.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 and related compounds. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide inhibitors, which could be used as therapies for cystic fibrosis and other diseases. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 as a tool for studying the structure and function of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide, and for identifying new drug targets. Finally, there is ongoing research on the potential use of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 as a diagnostic tool for cystic fibrosis, based on the observation that the compound can distinguish between different N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide mutations.

Synthesemethoden

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 was first synthesized by a team of chemists led by David Sheppard at the University of Bristol in the early 2000s. The synthesis involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 2-fluorobenzenesulfonyl chloride, followed by purification and characterization of the product. The final compound is a white crystalline powder that is soluble in DMSO and other organic solvents.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been used extensively in scientific research to study the function of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide and its role in disease. The compound has been shown to inhibit N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been used to study the effects of N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide mutations on ion transport, as well as the mechanisms of action of other N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide modulators.

Eigenschaften

Produktname |

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide |

|---|---|

Molekularformel |

C13H11ClFNO2S |

Molekulargewicht |

299.75 g/mol |

IUPAC-Name |

N-(3-chloro-4-methylphenyl)-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(8-11(9)14)16-19(17,18)13-5-3-2-4-12(13)15/h2-8,16H,1H3 |

InChI-Schlüssel |

ZLRZBKKHAFRXCY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |

Kanonische SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-butyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249705.png)

![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)